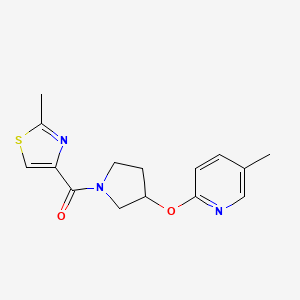![molecular formula C23H22N4O5S2 B2486071 4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide CAS No. 877656-11-6](/img/structure/B2486071.png)
4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The detailed introduction of this compound involves understanding its core structure, which belongs to the class of thienopyrimidin derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial and antiviral properties. The molecule's complexity, including the thieno[3,2-d]pyrimidin core and dimethoxyphenyl groups, suggests its potential for biological relevance.
Synthesis Analysis
The synthesis of related thienopyrimidin compounds involves multiple steps, starting from basic precursors like cyano acetamide and various aldehydes to form intermediates, which are then further reacted to form the desired compound. For example, Talupur et al. (2021) described a synthesis process involving the condensation of dimethoxybenzaldehyde with aminothiophene-2-carboxamide to form intermediate compounds, which are then subjected to further reactions to synthesize target molecules with antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Structure Analysis
The molecular structure of thienopyrimidin derivatives is characterized by the presence of a thiophene ring fused with a pyrimidinone structure, which is further modified with various functional groups to achieve desired properties. Elmuradov et al. (2011) synthesized derivatives by reacting thienopyrimidinones with aromatic aldehydes, highlighting the structural versatility of these compounds (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound and its derivatives are key in synthesizing novel heterocyclic compounds with potential pharmacological applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds have been evaluated as COX-1/COX-2 inhibitors, displaying high inhibitory activity on COX-2 selectivity, comparable to sodium diclofenac, a standard drug used for reference (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation
Another research application involves the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides derivatives. These studies aim to develop compounds with enhanced antimicrobial properties by modifying the chemical structure to target specific microbial enzymes or pathways (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anti-inflammatory Activities
Similarly, the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings have been explored. Using 2-chloro-6-ethoxy-4-acetylpyridine as starting material, these studies aim to develop compounds that offer good antibacterial and antifungal activities, highlighting the potential for new therapeutic agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
The compound's derivatives have been evaluated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway, which is a target for cancer chemotherapy. Compounds based on the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activities against human TS and DHFR, indicating their potential as cancer therapeutic agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Propriétés
IUPAC Name |
4-[[2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-31-17-8-7-15(11-18(17)32-2)27-22(30)20-16(9-10-33-20)26-23(27)34-12-19(28)25-14-5-3-13(4-6-14)21(24)29/h3-8,11H,9-10,12H2,1-2H3,(H2,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXYELOJSQGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2485992.png)
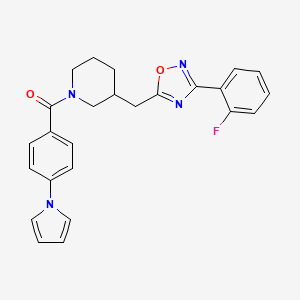
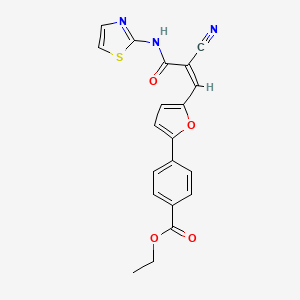
![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B2485997.png)
![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)

![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)
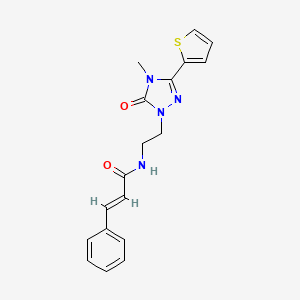
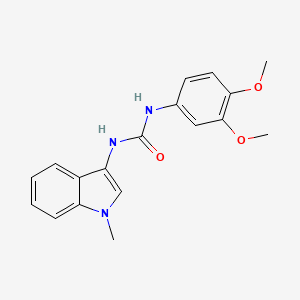
![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)
